molecular formula C22H28N2O2 B1224470 N,N'-bis(3-phenylpropyl)butanediamide

N,N'-bis(3-phenylpropyl)butanediamide

Cat. No.: B1224470
M. Wt: 352.5 g/mol
InChI Key: WSBDCQQEFPJAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3-phenylpropyl)butanediamide is a diamide derivative with a four-carbon backbone (butanediamide) and two 3-phenylpropyl substituents attached to the nitrogen atoms. The phenylpropyl groups confer lipophilicity, which influences solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N,N'-bis(3-phenylpropyl)butanediamide

InChI

InChI=1S/C22H28N2O2/c25-21(23-17-7-13-19-9-3-1-4-10-19)15-16-22(26)24-18-8-14-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,23,25)(H,24,26)

InChI Key

WSBDCQQEFPJAKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCC(=O)NCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Differences

N,N'-bis(2-hydroxyphenyl)butanediamide ()
  • Structure : Features two 2-hydroxyphenyl groups instead of phenylpropyl chains.
  • Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.576 Å, b = 4.885 Å, c = 25.397 Å, and β = 90.58°. The hydroxyl groups enable hydrogen bonding, enhancing crystallinity compared to the more flexible phenylpropyl chains in the target compound .
  • Implications : The hydrophilic 2-hydroxyphenyl groups may reduce membrane permeability, contrasting with the lipophilic 3-phenylpropyl substituents in N,N'-bis(3-phenylpropyl)butanediamide.
N,N'-bis(3,4-dichlorophenyl)butanediamide ()
  • Structure : Bulky dichlorophenyl substituents increase steric hindrance and electron-withdrawing effects.
  • Biological Activity : Demonstrates inhibition of oxygen evolution in spinach chloroplasts, with activity inversely correlated to chain length. The dichlorophenyl groups enhance electron affinity but reduce aqueous solubility .
Antimycobacterial and Antialgal Activity
  • This compound : While specific data are unavailable, analogues like N,N'-bis(3,4-dichlorophenyl)butanediamide show that lipophilicity from aromatic substituents is critical for membrane penetration. However, excessive hydrophobicity (e.g., longer chains) reduces activity due to poor solubility .
  • Osugacestat (): A trifluoropropyl-containing butanediamide derivative with a benzodiazepine moiety. It highlights the role of fluorinated groups in enhancing metabolic stability and target binding (e.g., gamma-secretase inhibition) .

Pharmacological Derivatives and Functional Group Impact

  • N,N-bis(3-phenylpropyl)ethylamine (): A muscle relaxant with similar substituents but an amine core. The absence of amide bonds reduces hydrogen-bonding capacity, altering pharmacokinetics compared to diamides .
  • Osugacestat (): Demonstrates how complex substituents (e.g., trifluoropropyl, benzodiazepine) can target specific enzymes, a strategy applicable to optimizing this compound derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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